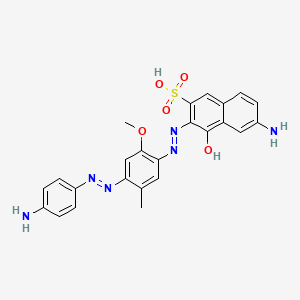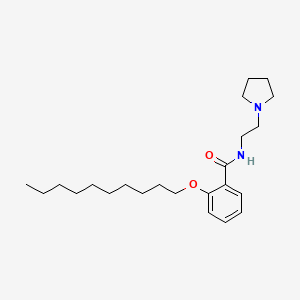
Bromchinoxalin-isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromchinoxalin-isothiocyanate is a compound belonging to the isothiocyanate family, characterized by the presence of the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, like other isothiocyanates, is derived from the hydrolysis of glucosinolates, which are secondary metabolites found in cruciferous vegetables .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromchinoxalin-isothiocyanate typically involves the reaction of primary amines with carbon disulfide (CS₂) in the presence of a base to form dithiocarbamate salts. These salts are then decomposed using reagents such as tosyl chloride or cyanuric acid to yield the desired isothiocyanate . This process can be carried out under aqueous conditions, making it a relatively straightforward and environmentally friendly method .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of benign solvents and optimized purification methods, such as column chromatography, ensures high purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Bromchinoxalin-isothiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can yield thiourea derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, leading to the formation of thiocarbamates and other derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines and alcohols for substitution reactions .
Major Products
The major products formed from these reactions include sulfonyl derivatives, thiourea derivatives, and various thiocarbamates .
Scientific Research Applications
Bromchinoxalin-isothiocyanate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block in the synthesis of heterocyclic compounds and thioureas.
Biology: It is used in biological assays to study protein-DNA interactions and enzyme inhibition.
Medicine: Its anticancer and antimicrobial properties make it a potential candidate for drug development.
Industry: It is used in the production of agrochemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Bromchinoxalin-isothiocyanate involves its ability to interact with cellular proteins and enzymes. It can modulate various signaling pathways, including the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which is involved in antioxidant response . Additionally, it can induce apoptosis in cancer cells by affecting the cell cycle and promoting oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Bromchinoxalin-isothiocyanate include:
Sulforaphane: Known for its potent anticancer and antioxidant properties.
Phenethyl isothiocyanate: Exhibits strong antimicrobial and anticancer activities.
Allyl isothiocyanate: Commonly found in mustard and horseradish, known for its antimicrobial properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets and pathways. Its ability to modulate the Nrf2 pathway and induce apoptosis in cancer cells sets it apart from other isothiocyanates .
Properties
Molecular Formula |
C9H6BrN3S |
|---|---|
Molecular Weight |
268.14 g/mol |
IUPAC Name |
3-bromo-4-isothiocyanato-1H-quinoxaline |
InChI |
InChI=1S/C9H6BrN3S/c10-9-5-11-7-3-1-2-4-8(7)13(9)12-6-14/h1-5,11H |
InChI Key |
YDTVEHPOFSPZMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC=C(N2N=C=S)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13742871.png)







![3-benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;trihydrate;trihydrochloride](/img/structure/B13742919.png)



![5-Isocyanatobenzo[c][1,2,5]oxadiazole](/img/structure/B13742949.png)

